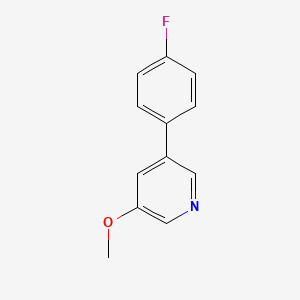

3-(4-Fluorophenyl)-5-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-15-12-6-10(7-14-8-12)9-2-4-11(13)5-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVNYVUQPJSKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673400 | |

| Record name | 3-(4-Fluorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214374-19-2 | |

| Record name | 3-(4-Fluorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and biological properties of 3-(4-Fluorophenyl)-5-methoxypyridine (CAS No. 1214374-19-2). Due to a notable lack of publicly available experimental data for this specific compound, this guide leverages data from structurally related molecules to infer potential characteristics and experimental approaches. The document covers physicochemical properties, potential synthetic routes, spectral analysis, and discusses the biological activities and associated signaling pathways of analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the potential of this scaffold and the current gaps in knowledge.

Introduction

This compound is a heterocyclic compound featuring a pyridine core substituted with a 4-fluorophenyl group and a methoxy group. This combination of a fluorinated aromatic ring and a methoxy-substituted pyridine makes it an intriguing candidate for investigation in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, while the methoxypyridine moiety is a common feature in various biologically active compounds. This guide aims to consolidate the available information and provide a predictive framework for the properties and potential applications of this molecule.

Chemical Properties

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes predicted properties and experimental data for structurally similar compounds to provide a comparative context.

| Property | This compound (Predicted/Inferred) | 3-Bromo-5-methoxypyridine | 3-Methoxypyridine | 4-Methoxypyridine |

| CAS Number | 1214374-19-2 | 50720-12-2 | 7295-76-3 | 620-08-6 |

| Molecular Formula | C₁₂H₁₀FNO | C₆H₆BrNO | C₆H₇NO | C₆H₇NO |

| Molecular Weight ( g/mol ) | 203.21 | 188.02[1] | 109.13[2] | 109.13 |

| Melting Point (°C) | Data not available | 31-35[1] | Data not available | Data not available |

| Boiling Point (°C) | Data not available | Data not available | 65 °C/15 mmHg[2] | 108-111 °C/65 mmHg[3] |

| Density (g/mL) | Data not available | Data not available | 1.083 at 25 °C[2] | 1.075 at 25 °C[3] |

| Refractive Index (n20/D) | Data not available | Data not available | 1.518[2] | Data not available |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Data not available | Soluble in water. | Data not available |

Spectral Data

No specific experimental spectral data (NMR, MS) for this compound has been found. The following represents predicted spectral characteristics based on the analysis of related structures.

-

¹H NMR: The spectrum is expected to show signals for the pyridine ring protons, the 4-fluorophenyl protons (appearing as a characteristic set of doublets or multiplets due to fluorine coupling), and a singlet for the methoxy group protons.

-

¹³C NMR: The spectrum would display distinct signals for each of the 12 carbon atoms, with the carbon attached to the fluorine atom showing a large coupling constant.

-

Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 203.

Experimental Protocols

While no specific experimental protocols for the synthesis of this compound are published, a plausible synthetic route can be designed based on established cross-coupling methodologies.

Proposed Synthesis Workflow: Suzuki Coupling

A common and effective method for the synthesis of biaryl compounds is the Suzuki coupling reaction. This approach would involve the coupling of a pyridine-containing boronic acid or ester with a fluorinated aryl halide.

Caption: Proposed synthesis of this compound via Suzuki coupling.

Methodology:

-

Reactants: 3-Bromo-5-methoxypyridine (1 equivalent) and 4-fluorophenylboronic acid (1.2 equivalents).

-

Catalyst: A palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Base: An aqueous solution of a base like Na₂CO₃ or K₂CO₃ (2 equivalents).

-

Solvent: A suitable solvent system such as a mixture of toluene and ethanol, or dioxane.

-

Procedure: The reactants, catalyst, and base are combined in the solvent and heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not available. However, the structural motifs present in this molecule are found in numerous compounds with significant biological activities, particularly as anticancer agents. Many of these related compounds are known to target key signaling pathways involved in cell proliferation and survival.

Inferred Biological Relevance

Derivatives of fluorinated phenylpyridines and similar heterocyclic systems have shown promise as inhibitors of various protein kinases. The presence of the 4-fluorophenyl group is a common feature in many kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the enzyme.

Potentially Targeted Signaling Pathway: EGFR/VEGFR-2

Many structurally related anilinoquinazoline and anilinoquinoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These receptors are critical for tumor growth, proliferation, and angiogenesis. It is plausible that this compound could also interact with such pathways.

Caption: Hypothesized inhibition of the EGFR/VEGFR-2 signaling pathway.

Conclusion and Future Directions

This compound represents a molecule of interest for chemical and biological research due to its structural features, which are common in many bioactive compounds. However, a significant gap exists in the experimental data for this specific compound. This guide has provided a predictive overview based on related structures to stimulate further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Developing and publishing a detailed, reproducible synthetic protocol for this compound and fully characterizing it using modern analytical techniques (NMR, MS, elemental analysis, X-ray crystallography).

-

Physicochemical Profiling: Experimentally determining its key physicochemical properties, including melting point, boiling point, solubility in various solvents, and pKa.

-

Biological Screening: Evaluating its biological activity in a panel of relevant assays, such as kinase inhibition assays and cancer cell line proliferation assays, to determine its therapeutic potential.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways through which it exerts its effects.

Addressing these research gaps will be crucial to unlocking the full potential of this compound in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 | MDPI [mdpi.com]

- 3. 4875-48-3 CAS MSDS (4-(3-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(4-Fluorophenyl)-5-methoxypyridine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of 3-(4-Fluorophenyl)-5-methoxypyridine. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Chemical Structure and Properties

Structure:

This compound possesses a core structure consisting of a pyridine ring substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a methoxy group.

Physicochemical Properties:

| Property | Estimated Value | Reference/Method |

| Molecular Formula | C₁₂H₁₀FNO | - |

| Molecular Weight | 203.21 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from analogs |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from analogs |

| pKa | The pyridine nitrogen is expected to be weakly basic. The pKa of the conjugate acid is estimated to be in the range of 3-4.[1] | Estimated based on substituted pyridines |

Spectroscopic Data (Predicted)

Predictive spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and fluorophenyl rings, as well as the methoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4-8.2 | m | 2H | Protons on the pyridine ring |

| ~7.6-7.4 | m | 2H | Protons on the fluorophenyl ring (ortho to F) |

| ~7.2-7.0 | m | 2H | Protons on the fluorophenyl ring (meta to F) |

| ~7.0-6.8 | m | 1H | Proton on the pyridine ring |

| ~3.9 | s | 3H | Methoxy group protons |

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165-160 (d) | Carbon attached to Fluorine (¹JCF) |

| ~160-155 | Carbon of the pyridine ring attached to the methoxy group |

| ~150-140 | Other carbons of the pyridine ring |

| ~135-130 | Quaternary carbon of the pyridine ring attached to the phenyl group |

| ~130-125 (d) | Carbons of the fluorophenyl ring (ortho to F, ²JCF) |

| ~120-115 | Quaternary carbon of the fluorophenyl ring attached to the pyridine ring |

| ~115-110 (d) | Carbons of the fluorophenyl ring (meta to F, ³JCF) |

| ~110-105 | Carbon of the pyridine ring |

| ~55 | Methoxy carbon |

IR Spectroscopy (Predicted):

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (methoxy) |

| ~1600, 1500, 1450 | C=C and C=N stretching (aromatic rings) |

| ~1250-1200 | C-O-C stretching (asymmetric) |

| ~1050-1000 | C-O-C stretching (symmetric) |

| ~1220-1180 | C-F stretching |

Mass Spectrometry (Predicted):

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Assignment |

| 203 | [M]⁺ |

| 204 | [M+1]⁺ |

Synthesis Methodology

A plausible synthetic route for this compound would involve a Suzuki-Miyaura cross-coupling reaction. This is a common and versatile method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactants: 3-Bromo-5-methoxypyridine and 4-fluorophenylboronic acid.

-

Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).

-

Base: An inorganic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃).

-

Solvent: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Procedure: a. To a reaction vessel, add 3-bromo-5-methoxypyridine (1 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents). b. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). c. The solvent system is added, and the reaction mixture is heated to a temperature between 80-120 °C. d. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, the reaction mixture is cooled to room temperature and diluted with water. f. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). g. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. h. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data available for this compound, the structural motifs present in the molecule, namely the substituted pyridine and fluorophenyl groups, are found in numerous biologically active compounds.

Derivatives of pyridine are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3] The presence of a fluorine atom can often enhance metabolic stability and binding affinity of a molecule to its biological target.

Potential Signaling Pathway Involvement:

Given the prevalence of similar structures in kinase inhibitors, it is plausible that this compound could interact with various protein kinases. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.

Caption: Hypothetical mechanism of action via protein kinase inhibition.

Experimental Protocol: In Vitro Kinase Assay

To investigate the potential kinase inhibitory activity of this compound, a standard in vitro kinase assay could be performed.

-

Materials: Recombinant protein kinase, appropriate substrate peptide, ATP, and the test compound. A detection reagent, such as a phosphospecific antibody or a fluorescent probe, is also required.

-

Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase, substrate, and ATP are incubated with the test compound in a suitable buffer. c. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using the detection reagent. e. The half-maximal inhibitory concentration (IC₅₀) value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion

This compound is a molecule of interest for medicinal chemistry and drug discovery due to its structural features. While direct experimental data is currently limited, this guide provides a comprehensive overview based on its deduced structure and data from analogous compounds. The proposed synthesis via Suzuki-Miyaura coupling offers a reliable method for its preparation, and its potential as a kinase inhibitor warrants further investigation through in vitro and in vivo studies. This document serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this and related compounds.

References

An In-depth Technical Guide to the Synthesis of 3-bromo-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-5-methoxypyridine, a key precursor in the development of pharmaceuticals and other advanced chemical entities. This document details the most common and efficient synthetic methodologies, complete with experimental protocols and comparative data.

Introduction

3-Bromo-5-methoxypyridine is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its disubstituted pyridine structure allows for diverse chemical modifications, making it an important intermediate in the creation of complex molecules with potential therapeutic applications. This guide will focus on the practical synthesis of this compound, providing researchers with the necessary information for laboratory-scale preparation.

Primary Synthesis Route: Nucleophilic Aromatic Substitution

The most prevalent and industrially scalable method for synthesizing 3-bromo-5-methoxypyridine is through the nucleophilic aromatic substitution of 3,5-dibromopyridine with a methoxide source.[1][2] This reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to facilitate the displacement of one of the bromine atoms.

Below are two detailed protocols for this common synthetic pathway, with variations in the source of the methoxide nucleophile.

Comparative Data for Nucleophilic Substitution Methods

| Parameter | Protocol 1: Sodium Methoxide from Sodium Pellets | Protocol 2: Sodium Methoxide from Sodium Hydride |

| Starting Material | 3,5-Dibromopyridine | 3,5-Dibromopyridine |

| Reagent | Sodium pellets and Methanol | 60% Sodium Hydride and Methanol |

| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |

| Temperature | 70°C | 90°C |

| Reaction Time | 4 hours | 1 hour |

| Yield | 62%[3] | 73%[4] |

| Purification | Filtration and drying | Extraction and Silica Gel Chromatography |

Experimental Protocols

Protocol 1: Synthesis using Sodium Methoxide Prepared from Sodium and Methanol

This protocol outlines the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine and sodium methoxide, prepared in situ from sodium metal and methanol.[2][3]

Materials:

-

3,5-Dibromopyridine (32 g, 135 mmol)

-

Sodium pellets (4.7 g, 0.20 mol)

-

Methanol (180 mL)

-

Toluene (100 mL)

-

Dry N,N-Dimethylformamide (DMF) (130 mL)

-

Ice/water mixture

Procedure:

-

Under anhydrous conditions, carefully add sodium pellets portion-wise to methanol (180 mL) to generate sodium methoxide.

-

Evaporate the resulting solution to dryness under reduced pressure.

-

Azeotropically distill the residue with toluene (100 mL) and concentrate again under reduced pressure to ensure the complete removal of water.

-

To a reaction vessel containing dry DMF (130 mL), add the prepared sodium methoxide.

-

Add 3,5-dibromopyridine (32 g, 135 mmol) to the reaction mixture.

-

Heat the mixture to 70°C and maintain for 4 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into an ice/water mixture (300 g) to precipitate the product.[4]

-

Collect the precipitate by filtration.

-

Dry the filter cake under reduced pressure to yield 3-bromo-5-methoxypyridine.

Protocol 2: Synthesis using Sodium Hydride and Methanol

This alternative protocol utilizes sodium hydride to generate sodium methoxide in situ, offering a potentially more convenient and efficient method.[2][4]

Materials:

-

3,5-Dibromopyridine (45 g, 190 mmol)

-

60% Sodium Hydride in mineral oil (11.4 g, 285 mmol)

-

Methanol (11.5 mL, 285 mmol)

-

N,N-Dimethylformamide (DMF) (450 mL)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Charge a suspension of 60% sodium hydride (11.4 g, 285 mmol) in DMF (450 mL) with methanol (11.5 mL, 285 mmol) at room temperature.

-

Heat the resulting solution to 60°C.

-

Add 3,5-dibromopyridine (45 g, 190 mmol) to the solution.

-

Heat the reaction mixture to 90°C for 1 hour.[4]

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water (50 mL).

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by chromatography on silica gel, eluting with 5-10% ethyl acetate in hexane to yield the title compound as an off-white solid.[4]

Alternative Synthesis Route: From an Amino Precursor (Proposed)

While less commonly documented for 3-bromo-5-methoxypyridine itself, a potential alternative synthetic strategy involves a Sandmeyer-type reaction starting from an appropriate amino-substituted pyridine. For instance, a patented method describes the synthesis of the analogous 3-bromo-5-methylpyridine from 3-amino-5-methylpyridine.[1] This suggests a plausible, albeit currently unconfirmed, route for the methoxy derivative.

This hypothetical pathway would involve the diazotization of a 3-amino-5-methoxypyridine precursor, followed by a copper(I) bromide-mediated displacement of the diazonium group.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-bromo-5-methoxypyridine.

| Analysis | Expected Results |

| Mass Spectrometry (DCI/NH₃) | m/z 188/190 (M+H)⁺, confirming the molecular weight and isotopic pattern of bromine.[3] |

| ¹H NMR (400 MHz, CDCl₃) | δ = 8.27 (d, J= 17.20 Hz, 2 H), 7.36 (s, 1 H), 3.86 (br. s, 3 H)[4] |

| ¹³C NMR | Data not explicitly found in the search results. |

| Appearance | Off-white solid.[4] |

Visualizing the Synthesis

Reaction Pathway

Caption: Nucleophilic aromatic substitution of 3,5-dibromopyridine.

Experimental Workflow

Caption: Workflow for 3-bromo-5-methoxypyridine synthesis.

References

An In-depth Technical Guide to Suzuki Coupling Reactions of 4-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Among the vast array of available organoboron reagents, 4-fluorophenylboronic acid has emerged as a particularly valuable building block in medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a sought-after moiety in drug design.

This technical guide provides a comprehensive overview of the Suzuki coupling partners for 4-fluorophenylboronic acid, complete with quantitative data, detailed experimental protocols, and visual diagrams of the reaction mechanism and workflow.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, 4-fluorophenylboronic acid) and an organic halide or triflate. The general transformation can be represented as follows:

Where:

-

R-X is the organic halide or triflate (coupling partner)

-

(HO)₂B-Ar is the boronic acid (4-fluorophenylboronic acid)

-

[Pd catalyst] is a palladium complex, often with phosphine ligands

-

Base is required to activate the boronic acid

The catalytic cycle, a fundamental concept in understanding the reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Coupling Partners for 4-Fluorophenylboronic Acid

4-Fluorophenylboronic acid is a versatile reagent that can be coupled with a wide range of organic halides and pseudohalides. The reactivity of the coupling partner generally follows the trend: I > Br > OTf > Cl.

Aryl Halides

Aryl halides are the most common coupling partners for 4-fluorophenylboronic acid, leading to the synthesis of substituted biaryls. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with less reactive aryl chlorides.

Table 1: Suzuki Coupling of 4-Fluorophenylboronic Acid with Aryl Bromides [1][2]

| Aryl Bromide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >99 |

| 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | >99 |

| 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | ~95 |

| 2-Bromo-5-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | ~98 |

| 2-Bromo-4-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | ~85 |

Table 2: Suzuki Coupling of 4-Fluorophenylboronic Acid with Other Aryl Halides (Representative Examples)

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Chloroacetophenone | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 95 |

| 1-Iodobenzene | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |

Heteroaryl Halides

The Suzuki coupling of 4-fluorophenylboronic acid with heteroaryl halides is a powerful tool for the synthesis of complex molecules in medicinal chemistry. The nitrogen atoms in some heterocycles can coordinate to the palladium catalyst, sometimes necessitating the use of specialized ligands or reaction conditions.

Table 3: Suzuki Coupling of 4-Fluorophenylboronic Acid with Heteroaryl Halides (Representative Examples)

| Heteroaryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 2-Bromopyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 88 |

| 3-Bromothiophene | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 94 |

| 2-Chloroquinoline | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 91 |

Vinyl Halides

Vinyl halides are also effective coupling partners, leading to the formation of fluorinated styrenyl compounds. The stereochemistry of the vinyl halide is typically retained throughout the reaction.

Table 4: Suzuki Coupling of 4-Fluorophenylboronic Acid with Vinyl Halides (Representative Examples)

| Vinyl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| (E)-1-Bromo-1-hexene | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 89 |

| 1-Chloro-1-cyclohexene | Pd(OAc)₂ | SPhos | CsF | Isopropanol | 80 | 78 |

Alkyl Halides

The Suzuki coupling of unactivated alkyl halides is more challenging due to the potential for β-hydride elimination. However, recent advances in catalyst and ligand design have enabled these transformations, even at room temperature.[3]

Table 5: Suzuki Coupling of 4-Fluorophenylboronic Acid with Alkyl Bromides (Representative Examples) [3]

| Alkyl Bromide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1-Bromooctane | Pd(OAc)₂ | PCy₃ | K₃PO₄·H₂O | Toluene | RT | 82 |

| Cyclohexyl bromide | NiCl₂(dme) | trans-N,N'-dimethyl-1,2-cyclohexanediamine | KOt-Bu | Isobutanol | RT | 75 |

Experimental Protocols

The following are generalized experimental protocols for the Suzuki coupling of 4-fluorophenylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Experimental Workflow

Protocol 1: Suzuki Coupling of an Aryl Bromide with 4-Fluorophenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add degassed solvent (e.g., a mixture of toluene, ethanol, and water in a 3:1:1 ratio, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling of an Aryl Chloride with 4-Fluorophenylboronic Acid

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aryl chloride (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.5 mmol, 1.5 equiv), a palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%), and a strong base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add a suitable degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio, 5 mL).

-

Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for the specified time (typically 10-30 minutes).

-

Workup and Purification: Follow the workup and purification procedures outlined in Protocol 1.

Logical Relationships in Reaction Optimization

Optimizing a Suzuki-Miyaura coupling reaction involves considering the interplay between several key components. The following diagram illustrates the logical relationships between the choice of coupling partner and the typical adjustments made to the catalyst, ligand, and base to achieve a successful reaction.

Conclusion

4-Fluorophenylboronic acid is a highly effective and versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its ability to couple with a broad range of aryl, heteroaryl, vinyl, and alkyl halides makes it an invaluable tool for the synthesis of fluorinated organic molecules. By understanding the fundamental principles of the Suzuki coupling and carefully selecting the appropriate reaction conditions, researchers can efficiently incorporate the 4-fluorophenyl moiety into their target structures, thereby accessing novel compounds with potentially enhanced biological and material properties. This guide serves as a foundational resource for professionals in drug development and chemical research, providing the necessary data and protocols to successfully employ 4-fluorophenylboronic acid in their synthetic endeavors.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-(4-Fluorophenyl)-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction and analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Fluorophenyl)-5-methoxypyridine. The document outlines the expected chemical shifts, coupling constants, and signal multiplicities, supported by a standard experimental protocol for data acquisition. Visual aids in the form of chemical structure and experimental workflow diagrams are included for enhanced clarity.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound are summarized in the table below. The predictions are based on the analysis of substituent effects on the pyridine and phenyl rings, drawing comparisons with similar chemical structures found in the literature.[1][2][3][4] The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom, combined with the electron-donating effect of the methoxy group, all influence the chemical shifts of the aromatic protons.[2][5]

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | 8.30 - 8.45 | d | 1H | Pyridine Ring |

| H-4 | 7.30 - 7.45 | t | 1H | Pyridine Ring |

| H-6 | 8.15 - 8.30 | d | 1H | Pyridine Ring |

| H-2', H-6' | 7.50 - 7.65 | m (dd) | 2H | 4-Fluorophenyl Ring |

| H-3', H-5' | 7.10 - 7.25 | m (t) | 2H | 4-Fluorophenyl Ring |

| -OCH₃ | 3.85 - 3.95 | s | 3H | Methoxy Group |

d = doublet, t = triplet, m = multiplet, s = singlet

Structural and Pathway Diagrams

To visualize the molecule and the experimental process, the following diagrams are provided.

References

- 1. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 4-Methoxypyridine(620-08-6) 1H NMR [m.chemicalbook.com]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. electronicsandbooks.com [electronicsandbooks.com]

Navigating the Magnetic Landscape: A Predictive Analysis of the 13C NMR Spectrum of 3-(4-Fluorophenyl)-5-methoxypyridine

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and molecular engineering, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This whitepaper presents a detailed, in-depth predictive analysis of the 13C NMR spectrum for the novel compound 3-(4-Fluorophenyl)-5-methoxypyridine, a molecule of interest for its potential applications in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize predictive NMR data.

Introduction

The compound this compound combines three distinct chemical moieties: a pyridine ring, a 4-fluorophenyl group, and a methoxy group. The electronic environment of each carbon atom within the molecule is subtly influenced by its neighbors, resulting in a unique 13C NMR spectrum that acts as a molecular fingerprint. Predicting this spectrum is a critical step in confirming synthesis, identifying impurities, and understanding the electronic structure of the molecule.

Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from a combination of established computational methods, including Density Functional Theory (DFT) calculations and empirical models based on extensive spectral databases.[1][2][3] The values are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 148.5 | Deshielded due to the adjacent nitrogen atom in the pyridine ring. |

| C3 | 135.2 | Site of substitution with the fluorophenyl group, leading to a downfield shift. |

| C4 | 128.9 | Influenced by the electron-donating methoxy group at the meta position. |

| C5 | 155.8 | Strongly deshielded due to the directly attached electron-donating methoxy group. |

| C6 | 145.3 | Deshielded by the adjacent nitrogen atom. |

| C1' | 134.1 | Quaternary carbon of the fluorophenyl ring, attached to the pyridine ring. |

| C2', C6' | 129.7 | Carbons ortho to the fluorine atom, experiencing a moderate downfield shift. |

| C3', C5' | 115.9 | Carbons meta to the fluorine atom, showing a characteristic upfield shift due to fluorine's strong electron-withdrawing inductive effect and electron-donating mesomeric effect. |

| C4' | 162.5 (d, ¹JCF ≈ 245 Hz) | Directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant. |

| -OCH₃ | 55.6 | Typical chemical shift for a methoxy group attached to an aromatic ring.[4][5][6][7] |

Methodologies for Spectrum Prediction

The prediction of 13C NMR spectra is a sophisticated process that leverages both theoretical and empirical approaches. The following outlines the key experimental and computational protocols that form the basis of the predictions presented in this guide.

Computational Prediction Protocol:

-

Molecular Geometry Optimization: The three-dimensional structure of this compound is first optimized using quantum mechanical methods, typically DFT with a suitable basis set (e.g., B3LYP/6-31G*).

-

NMR Chemical Shift Calculation: Using the optimized geometry, the 13C NMR chemical shieldings are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[3]

-

Referencing: The calculated absolute shieldings are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, usually TMS, computed at the same level of theory.

-

Database Comparison and Refinement: The computationally derived shifts are often refined by comparison with extensive experimental NMR databases.[1] Machine learning algorithms trained on these databases can further improve the accuracy of the prediction.[2][8][9]

Logical Workflow for Prediction

The process of predicting a 13C NMR spectrum follows a logical workflow, from the initial molecular structure to the final predicted spectrum. This workflow is visualized in the diagram below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 9. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

Mass Spectrometry Analysis of Fluorinated Pyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of fluorinated pyridine derivatives, compounds of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine into the pyridine scaffold can enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. Understanding their behavior under mass spectrometric conditions is crucial for their identification, characterization, and quantification in various matrices.

Introduction to Mass Spectrometry of Fluorinated Pyridines

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. For fluorinated pyridine derivatives, MS is instrumental in confirming molecular weight, elucidating chemical structures through fragmentation analysis, and quantifying their presence in complex mixtures such as biological fluids.

The choice of ionization technique is critical and depends on the analyte's properties and the desired information. "Soft" ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are preferred for determining the molecular weight of the intact molecule with minimal fragmentation. In contrast, "hard" ionization techniques like Electron Ionization (EI) induce extensive fragmentation, providing valuable structural information.

Ionization Techniques

Several ionization methods are applicable to the analysis of fluorinated pyridine derivatives:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile compounds. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for accurate molecular weight determination and for coupling with liquid chromatography (LC).

-

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique often used for less polar compounds that are not efficiently ionized by ESI.

-

Electron Ionization (EI): A hard ionization technique where high-energy electrons bombard the sample, causing ionization and extensive fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, useful for structural elucidation and library matching.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization technique primarily used for large molecules like proteins, but can also be applied to smaller molecules, especially in imaging mass spectrometry.

Fragmentation Patterns of Fluorinated Pyridine Derivatives

The fragmentation of fluorinated pyridine derivatives in mass spectrometry is influenced by the stable pyridine ring, the position and number of fluorine atoms, and the presence of other substituents.

Under hard ionization conditions like EI, the pyridine ring can undergo cleavage. A common fragmentation pathway for pyridine and its derivatives is the loss of hydrogen cyanide (HCN), resulting in a fragment with m/z 27 less than the precursor ion.

The presence of fluorine, the most electronegative element, significantly influences fragmentation. The strong carbon-fluorine bond can make some fragmentation pathways less favorable. However, the loss of a fluorine atom or a neutral HF molecule can also be observed.

For substituted fluorinated pyridines, fragmentation will also be directed by the nature of the other functional groups. For example, in compounds with alkyl chains, fragmentation often occurs at the bond beta to the pyridine ring.

Quantitative Data Presentation

The following tables summarize the mass-to-charge ratios (m/z) and relative intensities of the major ions observed in the electron ionization (EI) mass spectra of various fluorinated pyridine derivatives.

Table 1: Mass Spectral Data for Monofluoropyridines

| Compound | Molecular Weight ( g/mol ) | m/z of Molecular Ion (M⁺) | Relative Intensity of M⁺ (%) | Major Fragment Ions (m/z) | Relative Intensity (%) |

| 2-Fluoropyridine | 97.09 | 97 | 100 | 70, 50 | 40, 20 |

| 3-Fluoropyridine | 97.09 | 97 | 100 | 70, 50 | 55, 25 |

| 4-Fluoropyridine | 97.09 | 97 | 100 | 70, 50 | 35, 15 |

Table 2: Mass Spectral Data for Difluoropyridines

| Compound | Molecular Weight ( g/mol ) | m/z of Molecular Ion (M⁺) | Relative Intensity of M⁺ (%) | Major Fragment Ions (m/z) | Relative Intensity (%) |

| 2,6-Difluoropyridine | 115.08 | 115 | 100 | 88, 69 | 30, 25 |

Table 3: Mass Spectral Data for Trifluoromethylpyridines

| Compound | Molecular Weight ( g/mol ) | m/z of Molecular Ion (M⁺) | Relative Intensity of M⁺ (%) | Major Fragment Ions (m/z) | Relative Intensity (%) |

| 2-(Trifluoromethyl)pyridine | 147.10 | 147 | 100 | 127, 97, 78 | 80, 40, 30 |

| 3-(Trifluoromethyl)pyridine | 147.10 | 147 | 100 | 127, 97 | 95, 35 |

| 4-(Trifluoromethyl)pyridine | 147.10 | 147 | 100 | 127, 97 | 75, 45 |

Table 4: Mass Spectral Data for Other Substituted Fluoropyridines

| Compound | Molecular Weight ( g/mol ) | m/z of Molecular Ion (M⁺) | Relative Intensity of M⁺ (%) | Major Fragment Ions (m/z) | Relative Intensity (%) |

| 2-Chloro-6-fluoropyridine | 131.54 | 131/133 | 100/33 | 96, 70 | 50, 20 |

| 2-Amino-5-fluoropyridine | 112.10 | 112 | 100 | 85, 58 | 45, 30 |

Note: The presence of chlorine results in an isotopic pattern for the molecular ion (M⁺ and M+2) with a characteristic intensity ratio of approximately 3:1.[1][2]

Experimental Protocols

A detailed and robust experimental protocol is essential for reliable and reproducible mass spectrometry analysis. The following is a general workflow for the analysis of a fluorinated pyridine derivative, such as the MEK inhibitor Selumetinib, in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6]

Sample Preparation

Effective sample preparation is crucial to remove interfering substances from the matrix and to concentrate the analyte.[4]

-

Protein Precipitation: To 50 µL of plasma sample, add 450 µL of acetonitrile containing 0.1% formic acid.

-

Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Chromatographic separation is necessary to resolve the analyte from other components in the sample.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For Selumetinib, a common transition is m/z 457.1 → 381.1.[4]

-

Collision Energy: Optimized for the specific analyte to achieve efficient fragmentation.

Visualization of Workflow and Biological Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of a fluorinated pyridine derivative in a biological sample.

Caption: General workflow for LC-MS/MS analysis.

Signaling Pathway: Raf-MEK-ERK Pathway

Many fluorinated pyridine derivatives are developed as kinase inhibitors for cancer therapy. For example, Selumetinib is a selective inhibitor of MEK1 and MEK2 enzymes in the Raf-MEK-ERK signaling pathway.[3][7][8][9] This pathway is often hyperactivated in various cancers, leading to uncontrolled cell proliferation.

Caption: Inhibition of the Raf-MEK-ERK pathway by Selumetinib.

Conclusion

Mass spectrometry is an indispensable tool for the analysis of fluorinated pyridine derivatives. The selection of appropriate ionization techniques and the understanding of fragmentation patterns are key to obtaining meaningful data for both qualitative and quantitative analyses. The development of robust and validated LC-MS/MS methods is crucial for the successful application of these compounds in drug discovery and development, enabling researchers to accurately assess their pharmacokinetic and metabolic profiles.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Determination of selumetinib, N-desmethyl selumetinib and selumetinib amide in human biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Therapeutic drug monitoring of selumetinib in pediatrics: a combined LC-MS/MS and LC-HRMS approach [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel LC-MS/MS method for the determination of selumetinib (AZD6244) in whole blood collected with volumetric absorptive microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn-links.lww.com [cdn-links.lww.com]

An In-depth Technical Guide to the Infrared Spectroscopy of Methoxy-Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of methoxy-substituted pyridines, a class of compounds of significant interest in pharmaceutical and materials science. The position of the methoxy group on the pyridine ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's electronic properties, conformation, and, consequently, its vibrational spectrum. Understanding these spectral signatures is crucial for structural elucidation, reaction monitoring, and quality control in drug development and chemical synthesis.

This document details the characteristic vibrational modes, presents a comparative analysis of the IR spectra of the three primary isomers, and provides standardized experimental protocols for spectral acquisition.

Fundamental Vibrational Modes

The infrared spectrum of a methoxy-substituted pyridine is a composite of the vibrational modes originating from the pyridine ring and the methoxy group (-OCH₃). The key vibrations can be categorized as follows:

-

Pyridine Ring Vibrations:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

-

C=C and C=N Ring Stretching: These vibrations, characteristic of the aromatic system, produce a series of strong to medium bands in the 1600-1400 cm⁻¹ region. The relative intensities and positions of these bands are sensitive to the substitution pattern.

-

Ring Breathing/Deformation: Vibrations involving the expansion and contraction of the entire ring occur at lower frequencies, often near 1000 cm⁻¹.

-

C-H In-plane and Out-of-plane Bending: These bending vibrations are found in the 1300-1000 cm⁻¹ and 900-700 cm⁻¹ regions, respectively. The pattern of out-of-plane bending bands is particularly diagnostic of the substitution pattern on the aromatic ring.

-

-

Methoxy Group Vibrations:

-

C-H Stretching: The methyl (CH₃) group exhibits both symmetric and asymmetric stretching vibrations, which are typically observed between 2950 cm⁻¹ and 2850 cm⁻¹.

-

Aryl Ether C-O Stretching: The stretching of the C-O bonds is a key diagnostic feature. Aryl alkyl ethers display two characteristic bands: an asymmetric stretch (Ar-O) typically in the 1275-1200 cm⁻¹ region and a symmetric stretch (O-CH₃) in the 1075-1020 cm⁻¹ range.[1]

-

CH₃ Bending: Symmetric and asymmetric bending (deformation) modes of the methyl group appear around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

-

Comparative Spectral Analysis of Methoxy-Substituted Pyridine Isomers

The position of the methoxy group significantly influences the vibrational frequencies. The following tables summarize the key experimental infrared absorption bands for 2-, 3-, and 4-methoxypyridine, with assignments based on published literature and spectral databases.

Table 1: Key Infrared Vibrational Frequencies (cm⁻¹) and Assignments for 2-Methoxypyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2945 | Medium | Asymmetric CH₃ Stretch |

| ~2840 | Medium | Symmetric CH₃ Stretch |

| ~1595 | Very Strong | Ring C=C, C=N Stretch |

| ~1480 | Very Strong | Ring C=C, C=N Stretch |

| ~1435 | Very Strong | Asymmetric CH₃ Bend |

| ~1290 | Very Strong | Asymmetric Ar-O Stretch |

| ~1150 | Medium | C-H In-plane Bend |

| ~1020 | Strong | Symmetric O-CH₃ Stretch |

| ~775 | Very Strong | C-H Out-of-plane Bend |

Data compiled from spectral databases and assignments corroborated by literature.[2]

Table 2: Key Infrared Vibrational Frequencies (cm⁻¹) and Assignments for 3-Methoxypyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3040 | Medium | Aromatic C-H Stretch |

| ~2940 | Medium | Asymmetric CH₃ Stretch |

| ~2835 | Medium | Symmetric CH₃ Stretch |

| ~1590 | Very Strong | Ring C=C, C=N Stretch |

| ~1475 | Very Strong | Ring C=C, C=N Stretch |

| ~1425 | Strong | Asymmetric CH₃ Bend |

| ~1280 | Very Strong | Asymmetric Ar-O Stretch |

| ~1130 | Medium | C-H In-plane Bend |

| ~1030 | Very Strong | Symmetric O-CH₃ Stretch |

| ~780 | Very Strong | C-H Out-of-plane Bend |

Data compiled from spectral databases. Assignments are based on analysis of related compounds.[1]

Table 3: Key Infrared Vibrational Frequencies (cm⁻¹) and Assignments for 4-Methoxypyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Asymmetric CH₃ Stretch |

| ~2840 | Medium | Symmetric CH₃ Stretch |

| ~1598 | Very Strong | Ring C=C, C=N Stretch |

| ~1508 | Very Strong | Ring C=C, C=N Stretch |

| ~1445 | Strong | Asymmetric CH₃ Bend |

| ~1285 | Strong | Asymmetric Ar-O Stretch |

| ~1175 | Medium | C-H In-plane Bend |

| ~1025 | Strong | Symmetric O-CH₃ Stretch |

| ~825 | Very Strong | C-H Out-of-plane Bend |

Data compiled from spectral databases. Assignments are based on analysis of related compounds.

Experimental Protocols

Acquiring high-quality infrared spectra is paramount for accurate analysis. The following are generalized protocols for Fourier-Transform Infrared (FTIR) spectroscopy of methoxy-substituted pyridines.

Sample Preparation

Methoxy-substituted pyridines are often liquids or low-melting solids at room temperature.

-

For Liquids (Neat Analysis):

-

Place one drop of the neat liquid sample directly onto the surface of an Attenuated Total Reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr) for transmission analysis.

-

Ensure a thin, uniform film is created. For salt plates, gently press them together to spread the sample.

-

-

For Solids (ATR Analysis):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

-

For Solids (KBr Pellet for Transmission):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the spectrometer's sample holder.

-

Instrumental Parameters and Data Acquisition

A standard procedure for acquiring an FTIR spectrum using a modern spectrometer is as follows:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics and internal calibrations. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Scan: Clean the ATR crystal or salt plates with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum. This scan measures the ambient conditions and instrumental response, which will be subtracted from the sample spectrum.

-

Sample Scan: Place the prepared sample in the spectrometer.

-

Acquisition: Acquire the sample spectrum. Typical parameters include:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. For analytical purposes, the absorbance spectrum is often preferred. Perform baseline correction and peak picking as needed using the spectrometer software.

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental and logical processes.

Experimental Workflow for FTIR Analysis

The following diagram illustrates the standard workflow for obtaining an FTIR spectrum of a methoxy-substituted pyridine sample using an ATR accessory.

Logical Relationship: Substituent Position and Spectral Shifts

The electronic effects of the methoxy group (mesomeric and inductive) vary with its position on the pyridine ring, leading to characteristic shifts in the vibrational frequencies of key functional groups. This diagram illustrates the logical connection between the isomer type and the expected spectral characteristics.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of methoxy-substituted pyridines. The position of the methoxy substituent creates a unique spectral fingerprint, particularly in the 1600-1400 cm⁻¹ (ring stretching) and 1300-1000 cm⁻¹ (C-O stretching) regions. By following standardized experimental protocols and leveraging comparative spectral data, researchers and drug development professionals can confidently identify isomers, confirm molecular structures, and ensure the purity of these vital chemical entities.

References

The Pivotal Role of Substituted Pyridines in Medicinal Chemistry: A Physicochemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs underscores its significance as a privileged structure. The unique electronic properties conferred by the nitrogen atom, including its ability to act as a hydrogen bond acceptor and its influence on the aromatic ring's reactivity, provide medicinal chemists with a versatile tool to modulate the physicochemical and, consequently, the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide delves into the core physicochemical properties of substituted pyridines—pKa, lipophilicity (logP), and aqueous solubility—providing a comprehensive overview of their importance, methods for their determination, and their impact on drug action.

Core Physicochemical Properties of Substituted Pyridines

The therapeutic efficacy of a drug molecule is intrinsically linked to its physicochemical characteristics. For substituted pyridines, three key parameters dictate their behavior in biological systems:

-

pKa (Ionization Constant): The pKa of the pyridine nitrogen is a critical determinant of a molecule's charge state at physiological pH (typically around 7.4). This, in turn, influences its solubility, permeability across biological membranes, and its ability to interact with target proteins. The basicity of the pyridine ring can be finely tuned by the electronic nature of its substituents. Electron-donating groups increase the pKa, making the pyridine more basic, while electron-withdrawing groups decrease the pKa, rendering it less basic.

-

logP (Octanol-Water Partition Coefficient): Lipophilicity, quantified by the logP value, describes the partitioning of a compound between a nonpolar (octanol) and a polar (water) phase. This property is a crucial indicator of a drug's ability to cross lipid cell membranes, its binding to plasma proteins, and its potential for metabolism by cytochrome P450 enzymes. The introduction and modification of substituents on the pyridine ring allow for precise control over the overall lipophilicity of a molecule.

-

Aqueous Solubility: Adequate aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body. Poor solubility can lead to low bioavailability and formulation challenges. The polarity of the pyridine ring itself contributes to water solubility, and this can be further enhanced or modulated by the appropriate choice of substituents that can participate in hydrogen bonding or ionization.

The interplay of these three properties is a delicate balancing act in drug design. A successful drug candidate often resides in a "sweet spot" where these parameters are optimized for the desired therapeutic effect.

Table 1: Physicochemical Properties of Selected Substituted Pyridines

| Compound | Substituent | pKa | logP | Aqueous Solubility (g/L) |

| Pyridine | -H | 5.23[1] | 0.65 | Miscible[1] |

| 2-Methylpyridine | 2-CH₃ | 5.97 | 1.11 | 143 |

| 3-Methylpyridine | 3-CH₃ | 5.68 | 1.20 | 110 |

| 4-Methylpyridine | 4-CH₃ | 6.02 | 1.23 | 125 |

| 2-Chloropyridine | 2-Cl | 0.72 | 1.23 | 28.6 |

| 3-Chloropyridine | 3-Cl | 2.84 | 1.55 | 22.2 |

| 4-Chloropyridine | 4-Cl | 3.83 | 1.53 | 33.3 |

| 2-Aminopyridine | 2-NH₂ | 6.86 | 0.35 | 83.3 |

| 3-Aminopyridine | 3-NH₂ | 5.98 | 0.23 | 850 |

| 4-Aminopyridine | 4-NH₂ | 9.11 | 0.17 | 125 |

| 2-Hydroxypyridine | 2-OH | 0.75, 11.62 | -0.57 | 200 |

| 3-Hydroxypyridine | 3-OH | 4.86, 8.57 | -0.21 | 625 |

| 4-Hydroxypyridine | 4-OH | 3.27, 11.09 | -0.73 | 500 |

| Nicotinic Acid | 3-COOH | 2.07, 4.75 | 0.36 | 16.7 |

| Isonicotinic Acid | 4-COOH | 1.84, 4.96 | 0.43 | 19.2 |

| Nicotinamide | 3-CONH₂ | 3.35 | -0.38 | 1000 |

| Isoniazid | 4-CONHNH₂ | 1.8, 3.5, 10.8 | -0.7 | 125 |

Note: The presented values are compiled from various sources and may vary depending on the experimental conditions. The purpose of this table is to illustrate the general trends in physicochemical properties upon substitution.

Experimental Protocols for Determining Physicochemical Properties

Accurate and reproducible measurement of pKa, logP, and solubility is fundamental in medicinal chemistry. The following sections provide detailed methodologies for these key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. The method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Materials and Equipment:

-

pH meter with a combination glass electrode

-

Calibrated automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Temperature probe

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

High-purity water (Milli-Q or equivalent)

-

The substituted pyridine compound of interest

Procedure:

-

Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Prepare a solution of the substituted pyridine at a known concentration (typically 1-10 mM) in high-purity water. To ensure complete dissolution, a small amount of co-solvent (e.g., methanol or DMSO, typically <1%) may be used, although this can slightly alter the pKa value. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration of a Basic Pyridine:

-

Pipette a known volume of the sample solution into a beaker.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode and temperature probe.

-

Begin stirring the solution gently.

-

Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Titration of an Acidic Pyridine Derivative:

-

Follow the same procedure as for a basic pyridine, but titrate with the standardized 0.1 M NaOH solution.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point on the titration curve where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this derivative curve corresponds to the equivalence point, and the pKa is the pH at half of this volume.

-

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP). It involves measuring the concentration of a solute in two immiscible liquid phases (typically n-octanol and water) at equilibrium.

Materials and Equipment:

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

Separatory funnels or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

The substituted pyridine compound of interest

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by vigorously mixing them for at least 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the substituted pyridine in one of the pre-saturated phases (usually the one in which it is more soluble). The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning:

-

Add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase to a separatory funnel or vial.

-

Add a small, known amount of the stock solution of the compound.

-

Seal the container and shake it vigorously for a predetermined time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

-

Phase Separation:

-

Allow the mixture to stand until the two phases have completely separated.

-

To ensure complete separation, especially if an emulsion has formed, the mixture can be centrifuged.

-

-

Concentration Measurement:

-

Carefully withdraw a sample from each phase.

-

Measure the concentration of the substituted pyridine in both the n-octanol and the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]water).

-

The logP is then calculated as the base-10 logarithm of P: logP = log10 ( [Compound]octanol / [Compound]water )

-

Determination of Aqueous Solubility

Aqueous solubility can be determined using several methods, with the equilibrium (thermodynamic) shake-flask method being the gold standard. For higher throughput, kinetic solubility methods are often employed in early drug discovery.

Equilibrium (Thermodynamic) Solubility Method:

Materials and Equipment:

-

High-purity water or buffer of desired pH

-

Screw-cap vials

-

Thermostated shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, LC-MS)

-

The solid substituted pyridine compound of interest

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (water or buffer). The presence of excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostated shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Separation of Undissolved Solid:

-

Remove the vials from the shaker and allow any undissolved solid to settle.

-

Separate the saturated solution from the excess solid by either centrifugation or filtration. Care must be taken to avoid any solid particles in the final solution.

-

-

Concentration Measurement:

-

Dilute the saturated solution if necessary to bring the concentration within the linear range of the analytical method.

-

Measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

-

-

Result: The measured concentration represents the equilibrium solubility of the compound in the chosen aqueous medium at the specified temperature.

Kinetic Solubility Method:

This method is a higher-throughput alternative that measures the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO).

Materials and Equipment:

-

DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Multi-well plates (e.g., 96-well plates)

-

Automated liquid handler (optional)

-

Plate reader capable of detecting turbidity (nephelometry) or UV-Vis absorbance

-

The substituted pyridine compound of interest

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

-

Serial Dilution: Serially dilute the DMSO stock solution in the multi-well plate.

-

Precipitation: Add a fixed volume of the aqueous buffer to each well containing the DMSO solution. The sudden change in solvent polarity will cause the compound to precipitate if its solubility in the final mixed solvent system is exceeded.

-

Detection:

-

Turbidimetric Method: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is taken as the kinetic solubility.

-

Direct UV/LC-MS Method: After precipitation, the plate is centrifuged, and the supernatant is analyzed by UV-Vis spectroscopy or LC-MS to determine the concentration of the dissolved compound.

-

Impact of Physicochemical Properties on Drug Action: Signaling Pathway Examples

The physicochemical properties of substituted pyridines directly influence their ability to interact with biological targets and modulate signaling pathways. The following examples illustrate how pyridine-containing drugs exert their therapeutic effects.

Imatinib and the BCR-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)

Imatinib is a tyrosine kinase inhibitor used to treat CML. The disease is characterized by the Philadelphia chromosome, which results in the formation of the BCR-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.

Crizotinib and the ALK/MET Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)

Crizotinib is an inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (MET) tyrosine kinases. In certain types of NSCLC, a chromosomal rearrangement leads to the formation of an EML4-ALK fusion protein, which is a constitutively active kinase that promotes tumor growth.

References

The Strategic Imperative of Fluorine in Modern Drug Design: Enhancing Metabolic Stability and Optimizing Pharmacokinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful and versatile tool. This deliberate modification, known as fluorination, can profoundly influence a molecule's physicochemical properties, leading to significant improvements in metabolic stability, pharmacokinetic profiles, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the role of fluorine in drug design, with a particular focus on its impact on metabolic stability. It details key experimental protocols for assessing these effects and presents quantitative data and visual representations of relevant biological pathways.

The Power of the Carbon-Fluorine Bond: A Shield Against Metabolism

The exceptional strength of the carbon-fluorine (C-F) bond, with a bond dissociation energy of approximately 116 kcal/mol compared to 99 kcal/mol for a carbon-hydrogen (C-H) bond, forms the cornerstone of fluorine's utility in enhancing metabolic stability.[1] This inherent stability makes the C-F bond significantly more resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are primary drivers of drug metabolism in the liver.[2]

By strategically replacing hydrogen atoms at metabolically vulnerable positions—so-called "metabolic soft spots"—with fluorine, medicinal chemists can effectively block or retard oxidative metabolism.[2] This "metabolic shielding" leads to a number of desirable pharmacokinetic consequences:

-

Increased Half-Life (t½): By slowing the rate of metabolism, fluorination can significantly extend the duration a drug remains in the bloodstream, leading to a longer half-life.

-

Reduced Clearance (Cl): A lower rate of metabolism translates to reduced clearance of the drug from the body.

-

Enhanced Bioavailability (F): By protecting the drug from first-pass metabolism in the liver, fluorination can increase the fraction of an orally administered dose that reaches systemic circulation.

Beyond direct metabolic blocking, fluorine's high electronegativity can also exert electron-withdrawing effects on neighboring atoms, which can indirectly influence metabolic pathways and alter the sites of metabolism on the molecule.[1]

Quantitative Impact of Fluorination on Metabolic Stability: Comparative Data

The tangible benefits of fluorination on metabolic stability are best illustrated through the comparative analysis of fluorinated compounds and their non-fluorinated (hydrogenated) analogues. The following tables summarize key pharmacokinetic parameters from various studies, highlighting the significant improvements achieved through the strategic incorporation of fluorine.

| Compound Class | Compound | Modification | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |

| Indole Derivatives | UT-155 | Non-fluorinated | 12.35 | - | [3] |

| 32a | 4-Fluoro-indazole analog | 13.29 | - | [3] | |

| 32c | CF3-substituted indazole analog | 53.71 | 1.29 | [3] | |

| CSNK2 Inhibitor | Compound 1 | Non-fluorinated | 1.2 (in vivo, h) | - | [4] |

| Compound 2 | Fluorinated | 2.5 (in vivo, h) | - | [4] | |

| N-nitrosodialkylamines | NDEA | Non-fluorinated | Metabolized | - | [5] |

| NDEA-F6 | Perfluorinated | Not metabolized | - | [5] | |